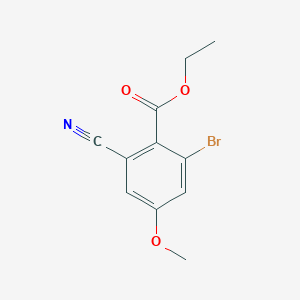
1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine
Descripción general
Descripción
Synthesis Analysis
Thiophene-based analogs have been the subject of much scientific interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Physical And Chemical Properties Analysis
The compound “1-(5-Bromothiophene-3-carbonyl)piperidin-4-ol” has a molecular weight of 290.18 . It is recommended to be stored in a refrigerated condition .Aplicaciones Científicas De Investigación
NMR Studies of Bromothiophenes : A study by Yamashita et al. (1986) explored the 1H NMR signals of cations formed from bromothiophenes. It was found that protonation occurs at one of the α-carbons, and some bromothiophenium ions undergo rearrangement or fluorosulphonylation with an increase in temperature (Yamashita et al., 1986).
Palladium-Catalyzed Coupling Reactions : Kobayashi et al. (2005) reported that bromothiophene derivatives react with aryl iodides in the presence of a palladium complex, indicating a potential application in organic synthesis and material science (Kobayashi et al., 2005).
Synthesis of Fluoropiperidines : Research by Van Hende et al. (2009) described a synthetic route for 1-alkyl-3-aminomethyl-3-fluoropiperidines, highlighting their importance as building blocks in medicinal chemistry (Van Hende et al., 2009).
Spectroscopic Characterization : A study by Tamer et al. (2014) conducted a detailed spectroscopic characterization of a molecule similar to 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine, providing insights into its electronic and nonlinear optical (NLO) properties (Tamer et al., 2014).
Base-Catalysed Hydrogenation : Vu et al. (2003) reported the selective catalytic hydrogenation of compounds containing carbonyl and sulphur moieties, which is relevant for the study of compounds like 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine (Vu et al., 2003).
Photochemical Behaviour of Halogeno-Thiophenes : D’Auria et al. (1989) investigated the arylation of halogenothiophene derivatives through a photochemical process, which could be relevant to understanding the reactivity of 1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine under similar conditions (D’Auria et al., 1989).
Direcciones Futuras
Thiophene-based analogs continue to be a focus of research due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of research in this area could involve the synthesis of new thiophene derivatives and the exploration of their potential applications in medicine and other fields.
Propiedades
IUPAC Name |
(5-bromothiophen-3-yl)-(4-fluoropiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNOS/c11-9-5-7(6-15-9)10(14)13-3-1-8(12)2-4-13/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJKAXCKEOQNEMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)C2=CSC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromothiophene-3-carbonyl)-4-fluoropiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















